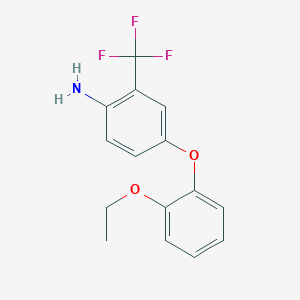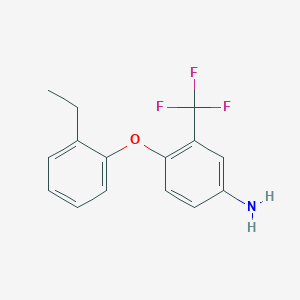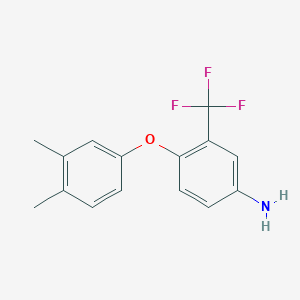
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, derivatives of aniline with trifluoromethyl groups have been synthesized using Wittig methylenation, starting from trifluoroacetic acid derivatives . Similarly, the synthesis of polyimides with trifluoromethyl anilide moieties involves Williamson ether condensation reactions followed by hydrogenation . These methods highlight the versatility of synthetic approaches in incorporating triflu
Aplicaciones Científicas De Investigación
Synthesis of Quinolinones and Quinolines
- The compound has been utilized in the synthesis of various quinolinones and quinolines. A study demonstrated the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines (Gong & Kato, 2004). Another research focused on the synthesis of 4-trifluoromethyl-2(1H)-quinolinones, illustrating the use of anilines in the formation of these compounds (Marull, Lefebvre, & Schlosser, 2004).
Electrochemical Studies
- Aniline derivatives, including 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, have been studied for their electrochemical properties. A research on the electrochemical copolymerization of aniline and o-aminophenol indicates the potential application of these compounds in polymer science (Mu, 2004).
Liquid Crystal Research
- Research into liquid crystals has involved derivatives of anilines, including compounds with trifluoromethyl groups. A study on the formation of monomolecular films of azobenzene derivatives at the air/water interface involved the use of 4-(trifluoromethyl)aniline (Yoshino et al., 1992). Another study on liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives highlights the impact of trifluoromethyl groups on liquid crystalline properties (Miyajima et al., 1995).
Spectroscopic Analysis
- Spectroscopic studies have been conducted on substituted N-phenoxyethylanilines, providing insight into the vibrational, geometrical, and electronic properties of these compounds (Finazzi et al., 2003).
Synthesis of Insecticides
- The compound has been used in the synthesis of insecticides like Novaluron, demonstrating its utility in agricultural chemistry (Wen Zi-qiang, 2008).
Catalytic Oxidation Studies
- Studies on the catalytic oxidation of phenolic and aniline compounds have involved the use of magnetic nanoparticles, indicating the potential application of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline in environmental remediation (Zhang et al., 2009).
Pharmaceutical Applications
- In the field of pharmaceuticals, this compound has been employed in the optimization of quinolinecarbonitriles as inhibitors of kinase activity, relevant in cancer research (Boschelli et al., 2001).
Mecanismo De Acción
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of biological targets, depending on its specific structure and functional groups.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This could potentially alter the reactivity and selectivity of the compound, thereby influencing its interaction with its targets.
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might influence various biochemical pathways, particularly those involving carbon-centered radicals.
Result of Action
The compound’s trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that the solvent hexafluoroisopropanol (hfip) can establish a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the reactivity and selectivity of the compound .
Propiedades
IUPAC Name |
4-(2-ethoxyphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-10-7-8-12(19)11(9-10)15(16,17)18/h3-9H,2,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZBOQSVMMURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226481 |
Source


|
| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline | |
CAS RN |
946784-51-6 |
Source


|
| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)




